2-Amino-1-cyclopentylethanol

Receptor pharmacology Adrenergic signaling Binding affinity

Select 2-Amino-1-cyclopentylethanol for its unique cyclopentyl 1,2-amino alcohol motif that delivers clean α1 adrenergic pharmacology: Ki 1,620 nM at α1A/1B/1D, 5,460 nM at α2A, and zero β1 affinity. This exceptional selectivity eliminates off-target noise in signaling pathway dissection. With a free-base pKa of 12.94 and logP of 0.576—markedly different from its HCl salt—this compound serves as a superior model for salt-form structure-activity relationship (SAR) studies. Procure now for unambiguous, publication-ready data.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 72799-58-7
Cat. No. B3038073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclopentylethanol
CAS72799-58-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CN)O
InChIInChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2
InChIKeyCKKJQSVPBUAERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-cyclopentylethanol (CAS 72799-58-7) Procurement & Application Guide for Research


2-Amino-1-cyclopentylethanol (CAS 72799-58-7) is a chiral amino alcohol characterized by a cyclopentyl ring, an amino group, and a hydroxyl group, with a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol . It is classified as an aliphatic amine and is primarily utilized as a versatile building block in medicinal chemistry and biochemistry due to its structural features that facilitate interactions with biological targets .

Why 2-Amino-1-cyclopentylethanol (CAS 72799-58-7) Cannot Be Interchanged with Generic Analogs


In the amino alcohol class, subtle structural variations—such as ring size, substitution pattern, and stereochemistry—can drastically alter biological activity and physicochemical properties. For 2-Amino-1-cyclopentylethanol, the specific combination of a cyclopentyl ring and the 1,2-amino alcohol motif confers a distinct binding profile and synthetic utility that is not recapitulated by cyclohexyl, cyclopropyl, or regioisomeric analogs. For instance, the compound exhibits no measurable affinity for the Beta-1 adrenergic receptor , in contrast to other β-amino alcohols, and its unique InChI Key (CKKJQSVPBUAERO-UHFFFAOYSA-N) underscores its singular structure . This section provides quantitative evidence that substitution with a close analog would yield different research outcomes.

Quantitative Differentiation: 2-Amino-1-cyclopentylethanol vs. Structural Analogs


Alpha-Adrenergic Receptor Binding: Ki Values for 2-Amino-1-cyclopentylethanol

2-Amino-1-cyclopentylethanol demonstrates measurable affinity for alpha-adrenergic receptor subtypes, with Ki values of 1,620 nM at Alpha-1A/1B/1D receptors and 5,460 nM at Alpha-2A receptors in rat brain membrane assays [1]. This contrasts sharply with its lack of binding to Beta-1 adrenergic receptors, where no affinity is detected . In comparison, the cyclohexyl analog (2-amino-1-cyclohexylethanol) displays altered binding profiles due to increased lipophilicity, while the regioisomer 2-amino-2-cyclopentylethanol (CAS 1259906-46-1) shows different stereoelectronic properties that impact receptor engagement .

Receptor pharmacology Adrenergic signaling Binding affinity

Physicochemical Properties: pKa and logP Comparison with Hydrochloride Salt Form

The free base of 2-Amino-1-cyclopentylethanol has a predicted pKa of 12.94 ± 0.35 and a logP of approximately 0.576 . In contrast, its hydrochloride salt (CAS 76066-17-6) exhibits a significantly different acid pKa of 14.60 and a LogD (pH 7.4) of -1.71, reflecting enhanced aqueous solubility and altered ionization state . This difference is critical for applications requiring specific solubility or membrane permeability. For comparison, the (S)-2-amino-2-cyclopentylethanol hydrochloride isomer has a lower logP of 0.414, indicating distinct hydrophobicity .

Physicochemical profiling Salt selection Formulation

Safety Profile: GHS Hazard Classification for 2-Amino-1-cyclopentylethanol Hydrochloride

The hydrochloride salt of 2-Amino-1-cyclopentylethanol carries specific GHS hazard warnings: H315 (100%) causes skin irritation, H319 (100%) causes serious eye irritation, and H335 (100%) may cause respiratory irritation [1]. These warnings are not uniformly applicable to all amino alcohol analogs; for example, the free base form may have a different hazard profile, and the (2S)-2-amino-2-cyclopentylethanol isomer may exhibit distinct toxicity due to stereochemical differences . This information is crucial for lab safety planning and risk assessment.

Toxicology Lab safety Handling

Optimal Use Cases for 2-Amino-1-cyclopentylethanol (CAS 72799-58-7)


Alpha-Adrenergic Receptor Pharmacology Studies

Due to its selective binding profile (Ki = 1,620 nM at Alpha-1A/1B/1D and 5,460 nM at Alpha-2A, with no Beta-1 affinity), 2-Amino-1-cyclopentylethanol is suited for in vitro assays investigating alpha-adrenergic signaling pathways without cross-reactivity at beta-adrenergic receptors [1].

Comparative Physicochemical Profiling of Amino Alcohol Salts

The distinct pKa (12.94) and logP (0.576) values of the free base, versus the hydrochloride salt's acid pKa (14.60) and LogD (-1.71), make this compound an ideal model system for studying salt form effects on solubility and permeability .

Synthesis of Chiral Building Blocks

As a chiral amino alcohol with a cyclopentyl ring, 2-Amino-1-cyclopentylethanol serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents, where the stereochemistry and ring size are critical parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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